3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors, which are significant in cancer therapy. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with an iodine atom and a methyl group at specific positions, influencing its chemical reactivity and biological activity.
The compound is classified under the category of heterocyclic compounds, specifically as a pyrazolopyridine derivative. Its chemical formula is , and it has a molecular weight of approximately 259.05 g/mol. The unique presence of the iodine atom at the third position enhances its reactivity compared to other similar compounds lacking halogen substituents .
The synthesis of 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the iodination of a preformed pyrazolopyridine core. A common method employs N-iodosuccinimide (NIS) as the iodinating agent. The reaction is conducted under the following conditions:
This method allows for selective iodination while maintaining the integrity of the pyrazolopyridine core . In industrial settings, processes may be optimized for yield and purity, utilizing continuous flow chemistry to enhance efficiency and scalability.
The molecular structure of 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine features:
The compound's structural formula can be represented as follows:
Key physical properties include:
3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine can engage in various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine primarily revolves around its role as a kinase inhibitor. In this context, the compound is believed to interact with the ATP-binding site of kinases, effectively blocking phosphorylation events that are crucial for signal transduction pathways involved in cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells and has been an area of active research in drug development .
The physical properties of 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine include:
Chemical properties include:
These properties are critical for understanding how the compound behaves in various environments and applications.
3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine has several significant applications in scientific research:
These applications underscore its importance in drug discovery and development efforts within medicinal chemistry .
3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine is typically synthesized via cyclocondensation of hydrazine derivatives with substituted pyridine precursors. A common route involves reacting 3-amino-5-methylpyridine with hydrazine hydrate under reflux to form the pyrazolo[3,4-c]pyridine core. Subsequent iodination at the C3 position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS), yielding the target compound. This method faces regioselectivity challenges due to competing formation of [3,4-b] and [3,4-c] isomers. Optimization requires precise temperature control (80–100°C) and stoichiometric adjustments to minimize byproducts, with typical yields of 45–60% [3] [9].
Direct electrophilic iodination is critical for installing iodine at the C3 position. The electron-deficient nature of the pyrazolo[3,4-c]pyridine ring facilitates halogenation under mild conditions. Key methods include:
Table 1: Halogenation Methods for 3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine
Halogen Source | Solvent | Temperature | Yield (%) |
---|---|---|---|
NIS | Acetic acid | 25°C | 72–78 |
I₂/H₂O₂ | DMF | 60°C | 65 |
ICl | Chloroform | 0°C | 60 |
The C3-iodo substituent serves as a versatile handle for Suzuki-Miyaura cross-coupling. Using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in toluene/water (4:1), arylboronic acids couple at 80°C within 12 hours. This functionalizes the core with aryl, heteroaryl, or alkenyl groups (yields: 70–90%). The methyl group at C5 remains intact due to its inertness under these conditions. Microwave assistance (150°C, 30 min) enhances efficiency for sterically hindered boronic acids [4] [9].
Selective amination at C5 leverages the methyl group’s convertibility to a bromomethyl intermediate via N-bromosuccinimide (NBS). Subsequent Buchwald-Hartwig amination with Pd₂(dba)₃/XPhos and Cs₂CO₃ couples primary/secondary amines at 100°C. Amination proceeds in 60–85% yield, enabling installation of morpholine, piperazine, or aryl amine moieties. Solvent choice (toluene > DMSO) minimizes dehalogenation side reactions [4] [9].
The ambident nucleophilicity of pyrazolo[3,4-c]pyridine necessitates precise N-protection for C3/C5 functionalization. Quantum mechanical studies show N2-alkylation is favored by >3 kcal/mol over N1 due to:
Table 2: Protecting Group Properties
Group | Protection Conditions | Deprotection Conditions | Stability |
---|---|---|---|
SEM | SEM-Cl, DIEA, 0°C | TBAF/THF or 1M HCl/MeOH | Base-stable; acid-sensitive |
THP | Dihydropyran, PPTS, RT | HOAc/THF/H₂O (4:2:1), 45°C | Acid-labile |
TBDMS | TBS-Cl, imidazole, DMF | F⁻ or mild acid | Moderate acid/base stability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: